molecular formula C13H12O5 B2474222 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 873414-53-0

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B2474222
CAS No.: 873414-53-0
M. Wt: 248.234
InChI Key: RHUMIIZFEHDIKT-UHFFFAOYSA-N
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Description

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also features a hydroxy group at the 5-position, two methyl groups at the 4 and 7 positions, and an acetic acid moiety at the 3-position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4,7-dimethylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as acetone, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 5-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form the corresponding alcohol.

    Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.

Major Products Formed

    Oxidation: Formation of 5-oxo-4,7-dimethyl-2H-chromen-3-yl)acetic acid.

    Reduction: Formation of 2-(5-hydroxy-4,7-dimethyl-2H-chromen-3-yl)ethanol.

    Substitution: Formation of esters or amides of this compound.

Scientific Research Applications

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can be compared with other chromen-2-one derivatives, such as:

    7-hydroxy-4-methylcoumarin: Lacks the acetic acid moiety and has different biological activities.

    4-hydroxycoumarin: Lacks the methyl groups and acetic acid moiety, with distinct anticoagulant properties.

    6,7-dimethoxycoumarin: Contains methoxy groups instead of hydroxy and methyl groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activities compared to other similar compounds.

Properties

IUPAC Name

2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-6-3-9(14)12-7(2)8(5-11(15)16)13(17)18-10(12)4-6/h3-4,14H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUMIIZFEHDIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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